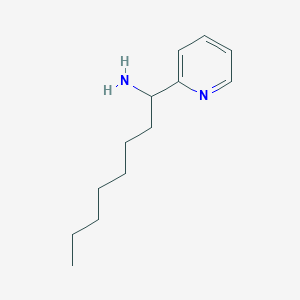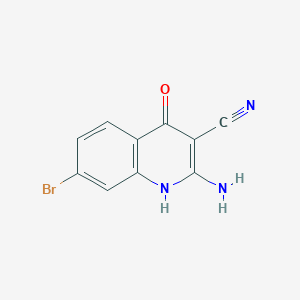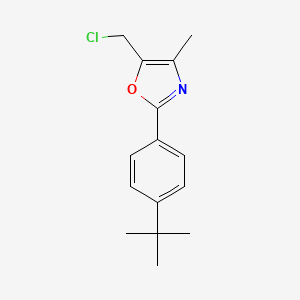
4-Amino-1-cyclobutyl-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclobutyl-3-methylbutan-2-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutyl ring and an amino group attached to a butanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclobutyl-3-methylbutan-2-one typically involves the reaction of cyclobutyl ketone with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The compound is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclobutyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-cyclobutyl-3-methylbutan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclobutyl-3-methylbutan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-cyclobutyl-3-methylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4-Amino-1-cyclobutyl-3-methylbutan-2-nitrile: Contains a nitrile group instead of a ketone.
4-Amino-1-cyclobutyl-3-methylbutan-2-carboxylic acid: Features a carboxylic acid group instead of a ketone.
Uniqueness
4-Amino-1-cyclobutyl-3-methylbutan-2-one is unique due to its specific combination of a cyclobutyl ring, an amino group, and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-amino-1-cyclobutyl-3-methylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(6-10)9(11)5-8-3-2-4-8/h7-8H,2-6,10H2,1H3 |
InChI Key |
SXJWGQFFOIHEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)



![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)


![1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13220389.png)
![1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole](/img/structure/B13220404.png)
![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)
